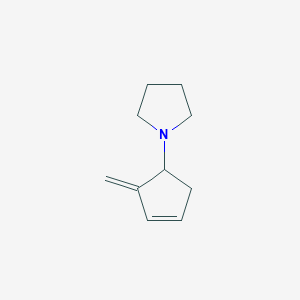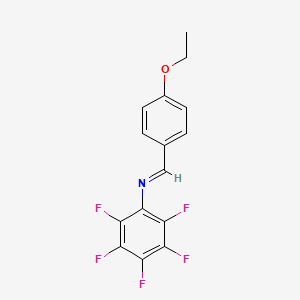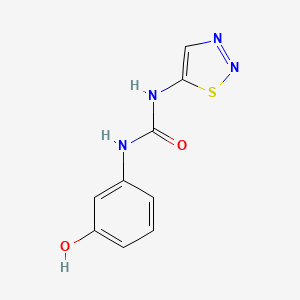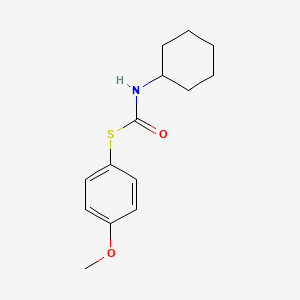
S-(4-Methoxyphenyl) cyclohexylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methoxyphenyl) cyclohexylcarbamothioate is an organosulfur compound known for its diverse range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) cyclohexylcarbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of molecular iodine-mediated synthesis from isocyanides, thiols, and water under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Methoxyphenyl) cyclohexylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
S-(4-Methoxyphenyl) cyclohexylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antiviral, bactericidal, and anesthetic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mécanisme D'action
The mechanism of action of S-(4-Methoxyphenyl) cyclohexylcarbamothioate involves its interaction with various molecular targets and pathways. The compound is known to affect calcium channels and muscarinic receptors, leading to its biological effects . It may also have an anesthetic effect on smooth muscle tissues.
Comparaison Avec Des Composés Similaires
S-(4-Methoxyphenyl) cyclohexylcarbamothioate can be compared with other carbamothioate derivatives and organosulfur compounds:
Similar Compounds: S-(4-Methoxyphenyl) N-cyclohexylcarbamothioate, S-(4-Methoxyphenyl) N-(4-(ethoxycarbonyl)phenyl)thiocarbamate.
Uniqueness: The presence of the methoxy group on the phenyl ring and the cyclohexyl group in the carbamothioate structure provides unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
65236-05-7 |
|---|---|
Formule moléculaire |
C14H19NO2S |
Poids moléculaire |
265.37 g/mol |
Nom IUPAC |
S-(4-methoxyphenyl) N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
Clé InChI |
YUUSRBHTCKBSSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
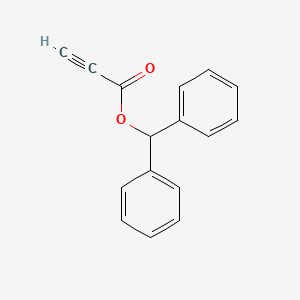
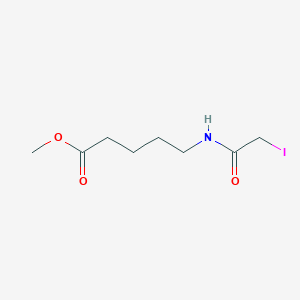
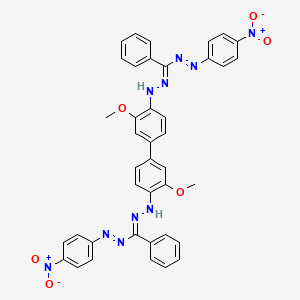
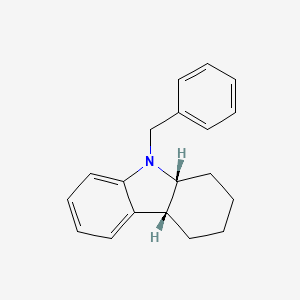
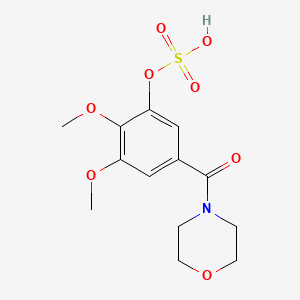

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
